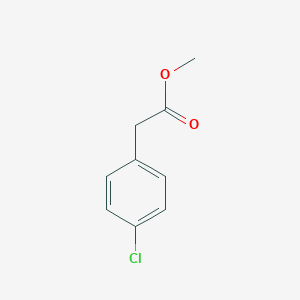![molecular formula C10H17NO3 B105576 (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol CAS No. 60204-53-7](/img/structure/B105576.png)
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound “(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.24700 and a density of 1.15g/cm3. It has a boiling point of 225.8ºC at 760 mmHg. The molecular formula is C10H17NO2 .科研应用
Methanol in Biological Systems
Methanol Metabolism and Gene Regulation : Methanol is metabolized in mammals, including humans, where it can influence gene activity. Studies have shown that methanol, when converted to formaldehyde by alcohol dehydrogenase, can affect gene expression related to detoxification processes and the regulation of alcohol/aldehyde dehydrogenases gene clusters. This suggests methanol and its derivatives might be used to study gene regulation and the metabolic pathways involved in detoxification processes in mammals (Komarova et al., 2014).
Methanol as a Signaling Molecule : Methanol emitted by wounded plants has been found to function as a signaling molecule for plant-to-plant and plant-to-animal communication. This indicates potential research applications of methanol and its derivatives in studying inter-organism communication and the underlying molecular mechanisms (Dorokhov et al., 2012).
Methanol Detoxification Mechanisms : The enzymatic pathways involved in methanol detoxification, such as those mediated by alcohol dehydrogenase and catalase, provide insights into how organisms manage toxic compounds. Research on methanol and similar compounds can contribute to understanding detoxification mechanisms and the role of different enzymes in this process (Tephly et al., 1964).
Antioxidative and Neuroprotective Properties
Antioxidative Activities : Compounds with antioxidative properties, like those derived from methanol extracts, have been studied for their ability to protect against oxidative stress and related cellular damage. Such research applications include evaluating the protective effects of methanol-derived compounds against oxidative damage in biological systems (Ha et al., 2000).
Neuroprotective Effects : Methanol extracts from certain plants have shown neuroprotective activities, suggesting that methanol and its derivatives might be useful in researching neurodegenerative diseases and potential therapeutic agents. Studies have demonstrated the neuroprotective effects of methanol-derived compounds in models of brain damage, indicating their potential in neuroscience research (Largeron et al., 2001).
未来方向
性质
IUPAC Name |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8-3-4-9(2)11(8)10(5-12,6-13-8)7-14-9/h12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKUYHJTKOEMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314054 |
Source


|
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
CAS RN |
60204-53-7 |
Source


|
| Record name | 60204-53-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

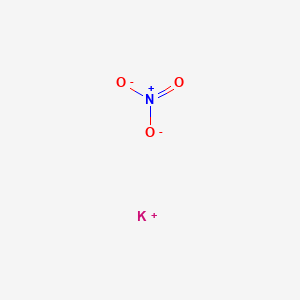
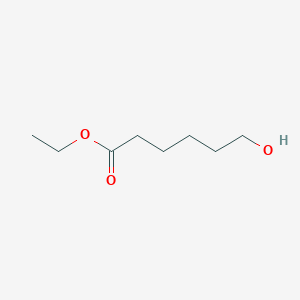
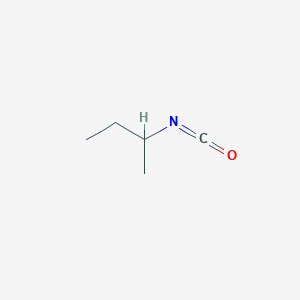
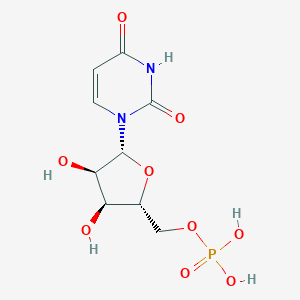
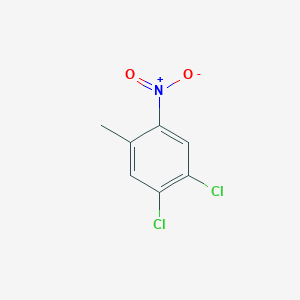

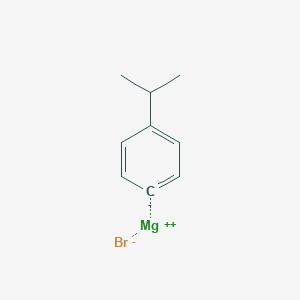
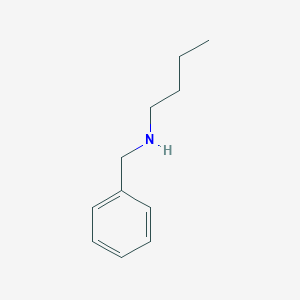
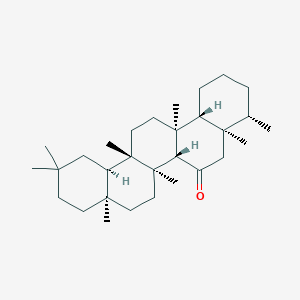
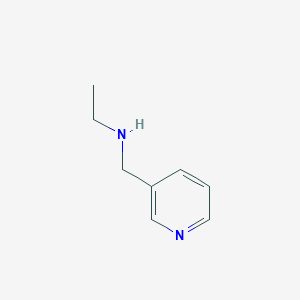
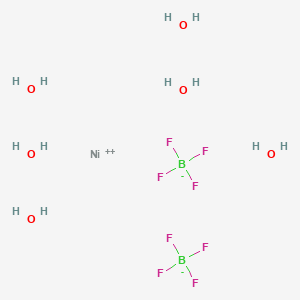
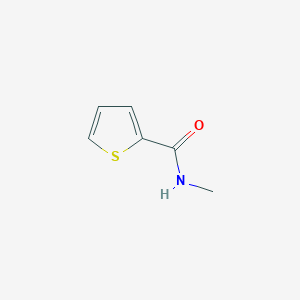
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
